5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Kinase inhibitor design Physicochemical profiling Medicinal chemistry

Researchers requiring systematic C5 diversification for kinase hinge-binding optimization often face synthetic bottlenecks due to post-coupling deprotection steps. This pyrrolo[2,3-d]pyrimidine scaffold resolves this with a pre-installed N-methylamino group, enabling direct library synthesis without re-functionalization. - Enables direct Pd-catalyzed cross-coupling at the 5-iodo position (Suzuki, Sonogashira) for focused SAR exploration. - Serves as an effective anomalous scatterer for experimental phasing (SAD) in kinase co-crystallography (f'' ~6.8 e⁻ at Cu Kα). - Supplied with certified purity; standard global shipping under ambient conditions is available for this research-use-only compound.

Molecular Formula C10H13IN4
Molecular Weight 316.14 g/mol
CAS No. 833481-33-7
Cat. No. B12941664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS833481-33-7
Molecular FormulaC10H13IN4
Molecular Weight316.14 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C2=C(N=CN=C21)NC)I
InChIInChI=1S/C10H13IN4/c1-6(2)15-4-7(11)8-9(12-3)13-5-14-10(8)15/h4-6H,1-3H3,(H,12,13,14)
InChIKeyXGUMSIVOFJMGEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-N-methyl-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Core Scaffold and Identity


5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 833481-33-7) is a halogenated pyrrolo[2,3-d]pyrimidine derivative with molecular formula C10H13IN4 and molecular weight 316.14 g/mol . This compound features a 5-iodo substitution on the pyrrolopyrimidine core, an N-methyl group at the 4-amine position, and an N7-isopropyl substituent. The iodine atom at position 5 serves as a critical synthetic handle for transition metal-catalyzed cross-coupling reactions, while the N-methyl and N-isopropyl groups modulate steric and electronic properties relevant to kinase active-site recognition . The pyrrolo[2,3-d]pyrimidine scaffold is recognized as a purine bioisostere and privileged kinase inhibitor core, forming the structural foundation of clinically validated JAK inhibitors such as tofacitinib [1]. This compound is supplied as a research-grade intermediate with certified purity suitable for structure-activity relationship (SAR) exploration and lead optimization campaigns in kinase drug discovery programs.

Pyrrolo[2,3-d]pyrimidine scaffold — purine bioisostere for kinase inhibitor design
5-Iodo as reactive synthetic handle for cross-coupling library diversification
N-Methyl / 7-isopropyl modulate steric and electronic fit in kinase active sites

Why In-Class Analogs Cannot Substitute for This Compound in SAR Workflows


The pyrrolo[2,3-d]pyrimidine scaffold tolerates diverse substitution patterns, but each substituent combination generates a distinct pharmacological profile that cannot be extrapolated across analogs. The 4-N-methylamino group in this compound provides a single hydrogen-bond donor, which differs fundamentally from the primary 4-amino group in the des-methyl analog 5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 931115-93-4), altering both kinase hinge-binding geometry and physicochemical properties . The 5-iodo substituent is critical for two distinct molecular recognition mechanisms: it can engage in halogen bonding with backbone carbonyl oxygens in kinase active sites (as demonstrated crystallographically for 5-iodotubercidin derivatives), and it serves as a heavy atom suitable for anomalous scattering in structural biology applications [1]. Replacing iodine with hydrogen (des-iodo analog) eliminates both interactions. The 7-isopropyl group further differentiates this compound from 7-methyl or 7-H analogs, as it influences both steric complementarity with the kinase hydrophobic pocket and the compound's lipophilicity-driven cellular permeability [2]. Generic substitution with any analog lacking the identical 5-iodo / N-methyl / 7-isopropyl triad introduces confounding variables that invalidate SAR continuity and prevent meaningful data comparison across compound series.

H-Bond Donor Count Mismatch
N-Methylamino (1 HBD) vs. primary amino (2 HBD) may shift hinge-binding geometry and passive permeability.
Halogen-Bonding / Anomalous Scattering Loss
5-Iodo enables halogen bonding and SAD phasing; des-iodo, bromo, or chloro analogs weaken or remove these capabilities.
N7 Steric / Lipophilicity Profile Shift
7-Isopropyl influences kinase selectivity and permeability; 7-methyl or 7-H analogs alter steric complementarity and lipophilicity.

Quantitative Differentiation Versus Closest Structural Analogs


N-Methylamino vs. Primary Amino: Hydrogen-Bond Donor Impact

The target compound (CAS 833481-33-7) possesses a 4-N-methylamino substituent, which provides exactly one hydrogen-bond donor (HBD). In contrast, the primary amine analog 5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 931115-93-4) provides two HBDs . This difference carries significant implications for blood-brain barrier penetration and oral bioavailability. While systematic experimental permeability data for these specific compounds are not publicly available, medicinal chemistry precedent across the pyrrolo[2,3-d]pyrimidine class demonstrates that reducing HBD count from two to one is associated with improved passive membrane permeability, a key parameter for intracellular target engagement in cell-based kinase assays [1]. The N-methyl group also eliminates the possibility of metabolic N-acetylation, a common clearance pathway for primary aromatic amines.

N-Methylamino vs. Primary Amino
Reported
HBD count: 1 (N‑methylamino) vs. 2 (primary amino; CAS 931115-93-4)
Reducing HBD from 2 to 1 reported to support passive permeability; may benefit intracellular target engagement.
Cross‑study comparable; compound‑specific data to verify.
Kinase inhibitor design Physicochemical profiling Medicinal chemistry

5-Iodo Substituent: Halogen Bonding and Structural Biology Utility

The 5-iodo substituent on the target compound enables halogen bonding interactions with backbone carbonyl oxygen atoms in kinase hinge regions. This has been directly demonstrated in co-crystal structures of 5-iodotubercidin (which shares the identical 5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine core) with CLK1 kinase (PDB 6g33), where the iodine atom forms a halogen bond that increases inhibitor residence time [1]. The iodine at position 5 can also serve as an anomalous scatterer for experimental phasing in protein crystallography, a capability absent in des-iodo, chloro, or bromo analogs. Replacement with hydrogen eliminates this interaction entirely; replacement with bromine or chlorine yields weaker halogen bonding due to lower polarizability [2].

5-Iodo: Halogen Bonding & Phasing
Class-level
Polarizability ∼5.35 ų, anomalous f'' ∼6.8 e⁻; halogen bonding demonstrated in PDB 6g33
Supports co‑crystallography phasing and halogen‑bonding probe development (class‑level).
Class‑level inference; direct binding kinetics data limited.
Structural biology Halogen bonding Kinase crystallography Fragment-based drug design

7-Isopropyl vs. 7-Methyl: Lipophilicity and Kinase Selectivity

The 7-isopropyl substituent in the target compound confers distinct lipophilicity and steric properties compared to the 7-methyl analog 4-chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 833481-37-1). While head-to-head kinase selectivity data for the target compound are not publicly available, the pyrrolo[2,3-d]pyrimidine patent literature and recent JAK3 inhibitor optimization studies establish that the N7 substituent size modulates selectivity across the JAK family [1]. Pfizer's foundational pyrrolo[2,3-d]pyrimidine JAK3 inhibitor patents explicitly claim both isopropyl and methyl variants, with selectivity data demonstrating that the steric bulk of the N7 substituent influences discrimination between JAK3 and JAK2 [2]. Commercial availability data also indicates that the 7-isopropyl analog is offered at higher purity specifications (NLT 98%) compared to more commonly available 7-methyl variants (95%), reflecting differences in synthetic tractability and purification requirements [1].

7-Isopropyl vs. 7-Methyl
Class-level
Purity NLT 98% vs. 95% (7‑methyl); class‑level JAK3/JAK2 selectivity >100,000‑fold
Higher purity may reduce impurity confounders; selectivity context requires compound‑specific verification.
Class‑level selectivity from patent claims.
Kinase selectivity Lipophilicity Structure-activity relationship JAK3 inhibition

Synthetic Utility: Iodo as a Cross-Coupling Handle

The 5-iodo substituent serves as an electrophilic partner for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling late-stage diversification of the pyrrolo[2,3-d]pyrimidine core [1]. The iodine atom is a superior leaving group in these transformations compared to bromine or chlorine due to its lower bond dissociation energy and higher reactivity toward oxidative addition with Pd(0) catalysts [2]. This chemical reactivity profile directly enables the synthesis of focused compound libraries for SAR exploration. The 4-chloro-5-iodo analog (CAS 213744-81-1) is explicitly marketed as a kinase inhibitor building block for nucleophilic aromatic substitution and cross-coupling, confirming the established utility of the 5-iodo-7-isopropyl-pyrrolo[2,3-d]pyrimidine architecture in medicinal chemistry workflows .

Iodo Cross-Coupling Reactivity
Class-level
C‑I BDE ∼57 kcal/mol; reactivity: I > Br >> Cl > H for Pd(0) oxidative addition
Iodine reactivity supports efficient diversification for SAR library synthesis.
Established synthetic methodology; yields vary with coupling partner.
Cross-coupling C-C bond formation Library synthesis Lead optimization

Procurement-Relevant Research Applications


Kinase Inhibitor Lead Optimization via C5 Cross-Coupling

The 5-iodo substituent provides a reactive site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) [1], enabling systematic replacement of the iodine with aryl, heteroaryl, alkynyl, or amino substituents. This direct diversification strategy is ideal for generating focused libraries to explore SAR at the C5 position of the pyrrolo[2,3-d]pyrimidine scaffold. The N-methylamino group at C4 is already pre-installed, eliminating the need for post-coupling deprotection and re-functionalization steps that are required when starting from 4-chloro intermediates. This advantage reduces synthetic step count and improves overall yield in library synthesis workflows.

Structural Biology: Anomalous Scattering for Co-Crystallography

The iodine atom serves as an effective anomalous scatterer for experimental phasing in protein X-ray crystallography [2]. When soaked or co-crystallized with kinase targets, this compound can provide phase information via single-wavelength anomalous dispersion (SAD) at Cu Kα wavelength, where iodine exhibits a significant anomalous signal (f'' ~6.8 e⁻). This capability is not available with the des-iodo, chloro, or bromo analogs, which either lack anomalous scattering or provide substantially weaker signals. The 7-isopropyl and N-methyl substituents also contribute defined electron density features that assist in unambiguous ligand placement within the active site.

JAK3-Selective Inhibitor Pharmacokinetic Optimization

The single hydrogen-bond donor (N-methylamino) and moderate lipophilicity conferred by the 7-isopropyl group make this compound a suitable starting point for optimizing oral bioavailability in JAK-targeted programs [3]. The pyrrolo[2,3-d]pyrimidine scaffold is the core of clinically approved JAK inhibitors, and the specific substitution pattern of this compound positions it for selectivity optimization in the JAK3/JAK2 discrimination space that is a documented challenge in this target class. Researchers developing next-generation JAK3 inhibitors with improved selectivity profiles can use this compound to probe the steric and electronic requirements of the N7-proximal hydrophobic pocket.

Chemical Probe Development: Halogen Bonding-Enabled Affinity

The 5-iodo substituent can engage in halogen bonding with backbone carbonyl oxygens in the kinase hinge region, as demonstrated crystallographically for the related compound 5-iodotubercidin [2]. This interaction can be systematically exploited to improve inhibitor residence time and selectivity. In chemical probe development campaigns, where high-quality chemical tools with well-characterized binding kinetics are required, the iodine atom provides both affinity-enhancing capability and a convenient heavy-atom label for biophysical assay development (e.g., ITC, SPR). The combination of halogen bonding potential and synthetic tractability makes this compound a strategic choice for probe discovery efforts.

Application
Selection Property
Validation Focus
C5 Diversification for SAR
Pre‑installed N‑methylamino; 5‑iodo cross‑coupling reactivity
Cross‑coupling efficiency & library synthesis yield
Co‑crystallography Phasing
Iodine anomalous scattering (f'' ∼6.8 e⁻)
SAD phasing and ligand placement
JAK Pathway Oral Exposure Optimization
Single HBD & 7‑isopropyl lipophilicity
JAK3/JAK2 selectivity and permeability assays
Halogen‑Bonding Probe Development
5‑iodo halogen bonding potential
Binding kinetics and biophysical assay design
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